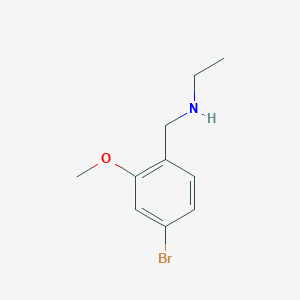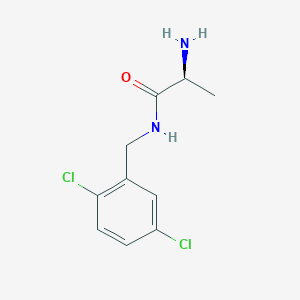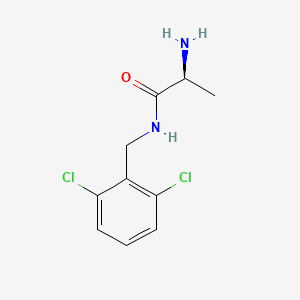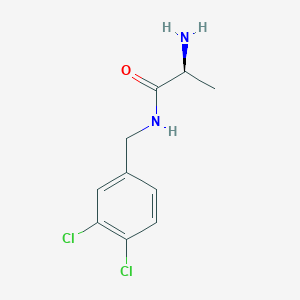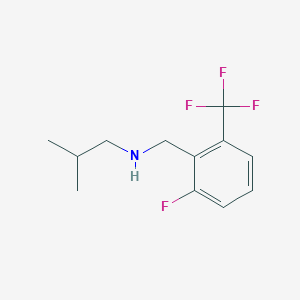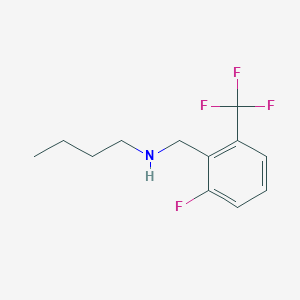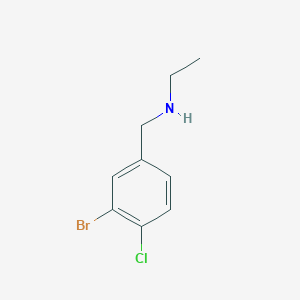
N-(3-Bromo-4-chlorobenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-4-chlorobenzyl)ethanamine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the fourth position on the benzene ring, which is attached to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of N-(3-Bromo-4-chlorobenzyl)ethanamine typically begins with the bromination and chlorination of benzylamine. The benzylamine is first subjected to bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position. This is followed by chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom.
Reductive Amination: Another common method involves the reductive amination of 3-bromo-4-chlorobenzaldehyde with ethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(3-Bromo-4-chlorobenzyl)ethanamine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, the ethanamine group can be oxidized to form the corresponding imine or reduced to form a primary amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or sodium methoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanamine group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include hydroxylated, aminated, or alkoxylated derivatives of this compound.
Oxidation Products: Oxidation can yield imines or other oxidized derivatives.
Reduction Products: Reduction typically yields primary amines or other reduced forms of the compound.
科学的研究の応用
Chemistry: N-(3-Bromo-4-chlorobenzyl)ethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of N-(3-Bromo-4-chlorobenzyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
N-(3-Bromo-4-fluorobenzyl)ethanamine: Similar structure with a fluorine atom instead of chlorine.
N-(3-Chloro-4-bromobenzyl)ethanamine: Similar structure with the positions of bromine and chlorine atoms swapped.
N-(3-Bromo-4-methylbenzyl)ethanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness: N-(3-Bromo-4-chlorobenzyl)ethanamine is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
IUPAC Name |
N-[(3-bromo-4-chlorophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-9(11)8(10)5-7/h3-5,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGYILVACNXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
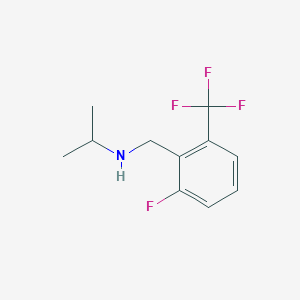
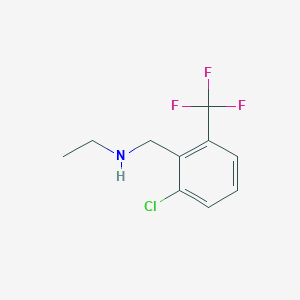
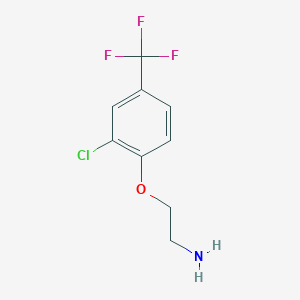
![N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901916.png)
![N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901917.png)
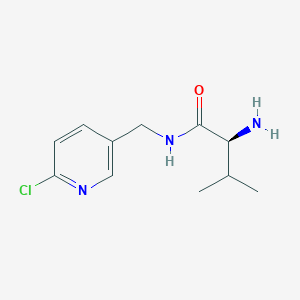
amine](/img/structure/B7901926.png)

